molecular formula C7H10N2O B1426940 (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine CAS No. 851434-73-6

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

Cat. No. B1426940
M. Wt: 138.17 g/mol
InChI Key: WTPVWXOQEPACFL-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, also known as POMA, is a cyclic nitrogen-containing compound with a variety of applications in the field of medicinal chemistry. It is a versatile and highly functionalized molecule that has been used in a range of synthetic and research applications. POMA is a structural analog of the amino acid cysteine and is commonly used in the synthesis of peptides and other biologically active molecules. It is also used in a range of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

  • Synthesis and Characterization :

    • Demir et al. (2004) described the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, using a method that involves (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine (Demir, Ülkü, Arici, & Seşenoğlu, 2004).
    • In 2018, Shimoga et al. reported the successful synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound related to (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, through a high-yielding reaction involving glycine (Shimoga, Shin, & Kim, 2018).
  • Catalysis and Chemical Reactions :

    • Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, a compound structurally similar to (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, and used it in efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes, demonstrating high conversions and turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
  • Pharmacological Applications :

    • A study by Sniecikowska et al. (2019) on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed potent antidepressant-like activity and identified the compounds as biased agonists of serotonin 5-HT1A receptors (Sniecikowska et al., 2019).
  • Antimicrobial Research :

    • Thomas, Adhikari, and Shetty (2010) designed and synthesized new quinoline derivatives carrying a 1,2,3-triazole moiety, which included (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine derivatives. These compounds exhibited moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPVWXOQEPACFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

CAS RN

851434-73-6
Record name (3-cyclopropyl-1,2-oxazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Crude 5-(tert-butoxycarbonylaminomethyl)-3-cyclopropylisoxazole (Method 3) (37.4 g, 0.157 mol) and 3M hydrochloric acid (80 ml) in methanol (100 ml) was heated at 50° C. for 2 hours. The methanol was removed by evaporation and aqueous residue washed with DCM. The aqueous layer was adjusted to pH 12 by careful addition of 40% aqueous sodium hydroxide solution and then extracted with DCM (×4). The extracts were combined, washed with brine, then dried (Na2SO4) and the volatiles removed by evaporation to give the title compound (11.5 g, 53%) as oil.
Name
5-(tert-butoxycarbonylaminomethyl)-3-cyclopropylisoxazole
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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